molecular formula C17H20N4O3 B2913086 N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903285-35-7

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide

Número de catálogo B2913086
Número CAS: 1903285-35-7
Peso molecular: 328.372
Clave InChI: KLGPLZPBJISUTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide, also known as MBCQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. The synthesis method of MBCQ involves several steps, including the reaction of 3-methoxybenzylamine with 2-chloro-6-morpholinopyrimidine-4-carboxylic acid and subsequent purification.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : A study by Gorle et al. (2016) describes the synthesis of a new series of derivatives related to "N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide" and their biological activities. These compounds demonstrated significant larvicidal activity against third instar larvae, highlighting their potential as insecticidal agents. The presence of electron-withdrawing groups such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring was noted to enhance activity, suggesting the importance of structural modification in optimizing biological effects (Gorle et al., 2016).

Radioligand Binding Studies : In the realm of neuropharmacology, Xu et al. (2005) conducted a study on conformationally flexible benzamide analogues of "this compound". Their research involved the radiolabeling of these analogues to evaluate their binding to sigma-2 receptors in vitro. One of the analogues, referred to as RHM-1, showed high affinity for sigma-2 receptors, underscoring its potential as a novel sigma-2 receptor probe. This research sheds light on the potential neuropharmacological applications of such compounds (Xu et al., 2005).

Synthesis and Antiproliferative Activity : Lu et al. (2021) reported on the synthesis of a molecule with antiproliferative activity, which shares structural similarities with "this compound". This compound exhibited significant inhibitory activity against some cancer cell lines, providing insights into the development of new anticancer agents. The study highlights the potential of these compounds in the field of cancer research, offering a basis for the development of novel therapeutic agents (Lu et al., 2021).

Chemical Synthesis and Material Science : The research by Veld et al. (1992) on the synthesis of biodegradable polyesteramides with pendant functional groups, including morpholine-2,5-dione derivatives, underscores the utility of similar compounds in material science. These derivatives were used to obtain polyesteramides with protected pendant functional groups, showcasing the versatility of such compounds in synthesizing materials with specific properties (Veld et al., 1992).

Drug Discovery and Development : The discovery and optimization of compounds for therapeutic use is a crucial application of chemical synthesis. Sakamoto et al. (2014) identified novel pyrimidine-5-carboxamide derivatives, including avanafil, as potent and highly selective phosphodiesterase 5 inhibitors. This research is indicative of the potential of "this compound" and related compounds in the development of new drugs for treating conditions such as erectile dysfunction (Sakamoto et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate the release of neurotransmitters .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, act on cannabinoid receptors in the central nervous system and peripheral tissues . The activation of these receptors can lead to various downstream effects, including analgesic, anti-inflammatory, and neuroprotective effects .

Pharmacokinetics

A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . After oral administration, it was found that the absorption and elimination rates of N-3-methoxybenzyl-palmitamide were slow . The highest distribution of the compound after absorption was in the stomach, followed by the lung . It’s important to note that the pharmacokinetics of this compound may differ.

Result of Action

The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific tissues and cells involved. For example, in the central nervous system, increased endocannabinoid levels can modulate the release of neurotransmitters, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-4-2-3-13(9-14)11-18-17(22)15-10-16(20-12-19-15)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGPLZPBJISUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.